

An In-depth Technical Guide to Iotrolan: A Water-Soluble Contrast Agent

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Compound of Interest

Compound Name: Iotrolan

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Introduction

Iotrolan is a non-ionic, dimeric, hexa-iodinated, water-soluble contrast agent designed for various radiographic imaging procedures.[1][2] As a second-generation non-ionic agent, its chemical structure and physicochemical properties were optimized to enhance tolerance and safety compared to earlier ionic and non-ionic monomeric contrast media. This technical guide provides a comprehensive overview of **Iotrolan**'s properties, including its physicochemical characteristics, pharmacokinetics, and safety profile, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Physicochemical Properties of Iotrolan

Iotrolan is a large molecule with a molecular weight of 1626.24 g/mol and an iodine content of 46.82%.[3] Its structure consists of two tri-iodinated benzene rings linked together, which contributes to its high iodine concentration and, consequently, its excellent X-ray attenuation.[4] A key feature of **Iotrolan** is its non-ionic nature and its formulation to be iso-osmolar with blood and cerebrospinal fluid at clinically relevant concentrations, which minimizes the physiological disturbances often associated with hyperosmolar contrast agents.[5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Iotrolan** solutions.

Table 1: General Physicochemical Properties of **Iotrolan**

Property	Value	Reference(s)
Molecular Formula	C37H48I6N6O18	
Molecular Weight	1626.24 g/mol	
Iodine Content	46.82%	
Structure	Non-ionic, Dimeric	
Protein Binding	Negligible	

Table 2: Viscosity and Osmolality of **Iotrolan** Solutions

Iotrolan Concentration (mg I/mL)	Viscosity at 20°C (mPa·s)	Viscosity at 37°C (mPa·s)	Osmolality (mOsm/kg H ₂ O)	Reference(s)
240	6.8	3.9	270	
300	17.4	8.4	290	

Experimental Protocols

Viscosity Measurement

The viscosity of **Iotrolan** solutions is a critical parameter influencing injection pressures and fluid dynamics in vivo. A common method for its determination is rotational viscometry.

Experimental Workflow for Viscosity Measurement



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Caption: Workflow for determining the viscosity of **lotrolan** using a rotational viscometer.

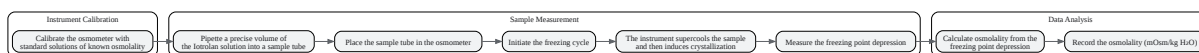
Methodology:

- Instrumentation: A rotational viscometer, such as a cone-plate viscometer, is employed.
- Sample Preparation: The **lotrolan** solution is brought to the desired temperature (e.g., 20°C or 37°C) using a temperature-controlled water bath, as viscosity is highly temperature-dependent.
- Measurement:
 - An appropriate spindle and rotational speed are selected based on the expected viscosity of the sample.
 - The spindle is immersed in the **lotrolan** solution.
 - The instrument measures the torque required to rotate the spindle at the set speed.
- Calculation: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and cup, as per the instrument's calibration.

Osmolality Measurement

The osmolality of **lotrolan** is determined to ensure its isotonicity with physiological fluids. Cryoscopic osmometry is a standard method for this measurement.

Experimental Workflow for Osmolality Measurement



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Caption: Workflow for determining the osmolality of **lotrolan** using a cryoscopic osmometer.

Methodology:

- Principle: Cryoscopic osmometry is based on the principle that the freezing point of a solution is depressed in proportion to the concentration of solutes.
- Instrumentation: A cryoscopic osmometer is used.
- Calibration: The instrument is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions).
- Measurement:
 - A small, precise volume of the **lotrolan** solution is placed in a sample tube.
 - The sample is supercooled below its freezing point.
 - Crystallization is induced, and the heat of fusion raises the temperature to a plateau at the freezing point.
 - The instrument measures this freezing point depression compared to pure water.
- Calculation: The osmolality is calculated from the measured freezing point depression.

Pharmacokinetics

Following intravenous administration in humans, **lotrolan** is distributed in the extravascular space with a distribution half-life of approximately 11 minutes. The elimination half-life is about

108 minutes. **Iotrolan** is not metabolized and is primarily excreted unchanged by the kidneys, with 99.2% of the dose recovered in the urine within 5 days. A very small fraction (0.5%) is found in the feces.

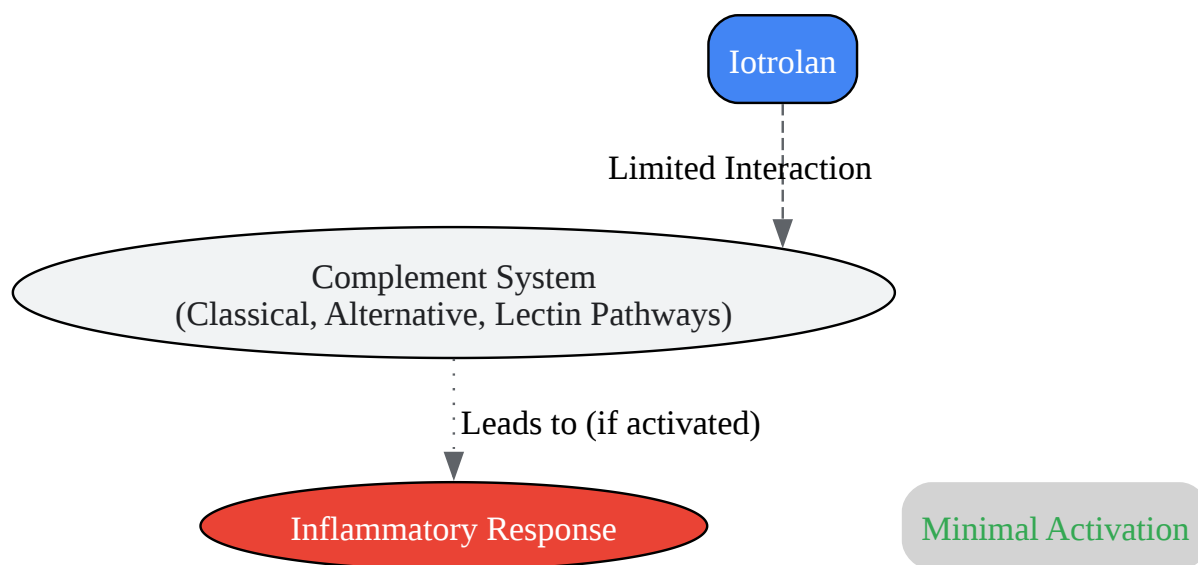
Signaling Pathways and Molecular Interactions

The favorable safety profile of **Iotrolan** is attributed to its non-ionic nature and iso-osmolality, which result in minimal interaction with biological systems compared to older contrast agents.

Effect on the Complement System

In vitro studies have shown that **Iotrolan** has a very limited effect on the complement system. The complement system is a part of the innate immune system that can be activated by foreign substances, leading to inflammatory responses. The exact molecular interactions of **Iotrolan** with complement proteins are not fully elucidated, but its hydrophilic and non-ionic properties likely minimize the activation of this cascade.

High-Level Representation of **Iotrolan** and the Complement Cascade



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Caption: **Iotrolan** exhibits minimal interaction with the complement system.

Enzyme Inhibition

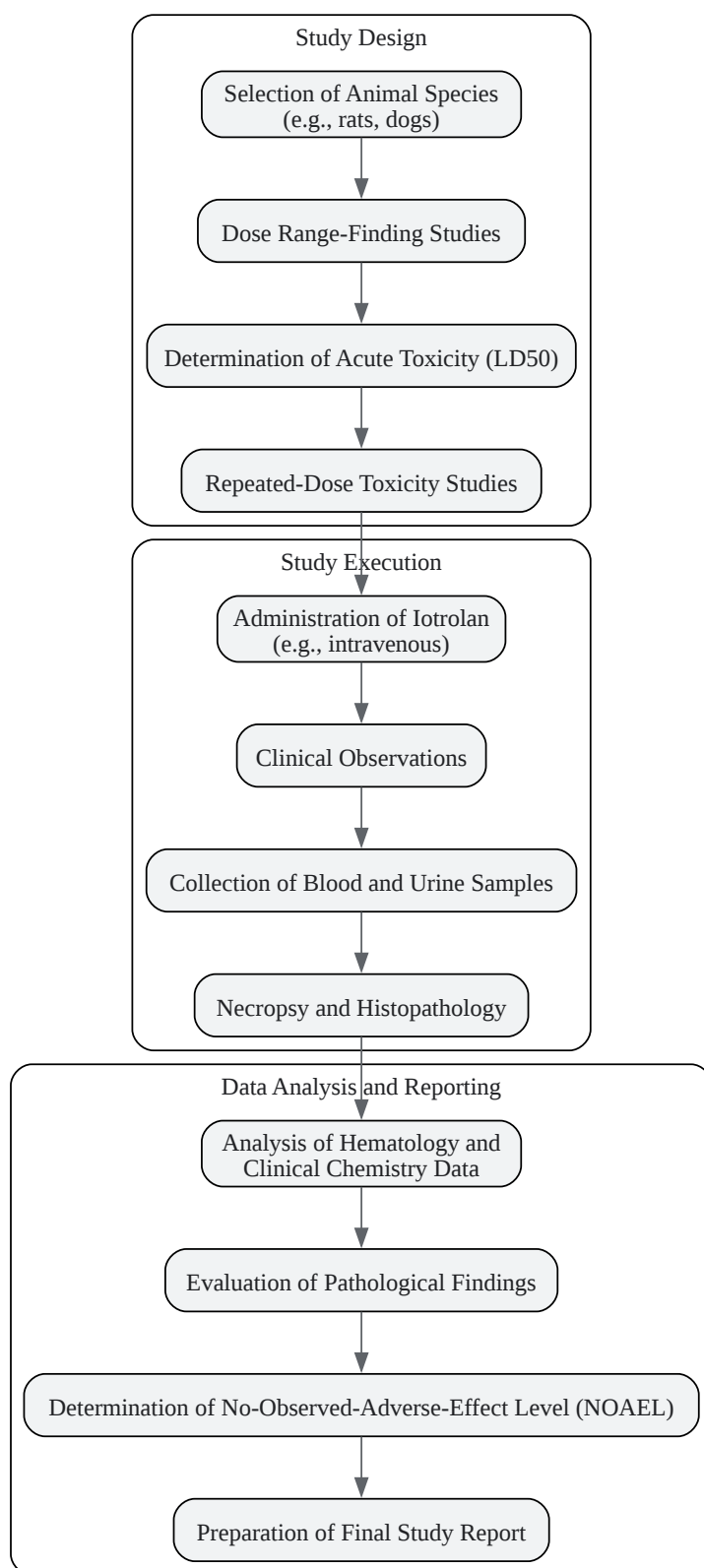
Iotrolan shows a low potential for enzyme inhibition. It does not inhibit lysozyme at concentrations below 100 mg I/mL. Higher concentrations of **Iotrolan** are required to inhibit the enzyme collagenase compared to monomeric contrast agents like metrizamide or iopamidol. This property can be advantageous in procedures like diskography followed by chymopapain chemonucleolysis. The specific mechanism of inhibition (e.g., competitive, non-competitive) has not been extensively detailed in the available literature.

Preclinical and Clinical Studies

Preclinical Toxicology Workflow

Preclinical studies are essential to establish the safety profile of a new drug candidate before human trials.

General Workflow for Preclinical Toxicology Studies



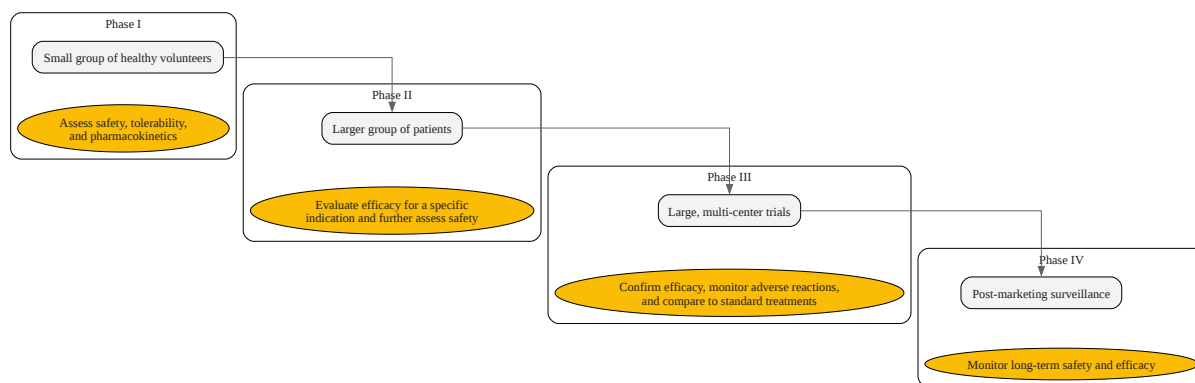
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Caption: A generalized workflow for preclinical toxicology evaluation of **Iotrolan**.

Clinical Trial Design

Clinical trials are conducted to evaluate the safety and efficacy of **lotrolan** in humans for specific indications.

General Workflow for Clinical Trial Design



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Caption: The phased approach to the clinical development of **lotrolan**.

Conclusion

Iotrolan is a well-characterized, non-ionic, iso-osmolar, dimeric contrast agent with a favorable safety and tolerability profile. Its physicochemical properties, particularly its low osmolality and high viscosity at higher concentrations, are key determinants of its performance and safety in various diagnostic imaging applications. The detailed understanding of its properties, as outlined in this guide, is crucial for its appropriate use in clinical practice and for the development of future generations of contrast media. Further research into the specific molecular mechanisms of its interactions with biological systems, although minimal, would provide a more complete picture of its behavior in vivo.

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